molecular formula C2H5N B167985 N-Methyl methanimine CAS No. 1761-67-7

N-Methyl methanimine

Cat. No.: B167985
CAS No.: 1761-67-7
M. Wt: 43.07 g/mol
InChI Key: NYVSDPNXBIEFPW-UHFFFAOYSA-N
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Description

N-Methyl methanimine, also known as N-methyl methylenimine, is a reactive molecular substance containing a methyl group attached to an imine. Its chemical formula is CH₃N=CH₂. This compound is known for its high reactivity and is naturally formed in the Earth’s atmosphere through the oxidation of dimethylamine and trimethylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl methanimine can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

N-Methyl methanimine undergoes various chemical reactions:

Common Reagents and Conditions:

    Chlorination: Solid N-chlorosuccinimide is used for chlorination.

    Base Treatment: Potassium tert-butoxide is used at elevated temperatures (90°C).

    Thermal Conditions: High temperatures (450-515°C) are required for thermal decomposition and trimer formation.

Major Products:

    Hydrogen Cyanide and Methane: From decomposition at 535°C.

    Trimethyl 1,3,5-triazinane: From self-reaction.

Mechanism of Action

The mechanism of action of N-methyl methanimine involves its high reactivity due to the presence of the imine group. This reactivity allows it to participate in various chemical reactions, including decomposition and trimer formation. The molecular targets and pathways involved are primarily related to its ability to form reactive intermediates and products such as hydrogen cyanide and methane .

Comparison with Similar Compounds

N-Methyl methanimine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its high reactivity and ability to form a trimer. Its formation in the atmosphere through natural processes also distinguishes it from other similar compounds .

Properties

IUPAC Name

N-methylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N/c1-3-2/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVSDPNXBIEFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170085
Record name N-Methyl methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1761-67-7, 78566-99-1
Record name N-Methyl methanimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC137903
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl methanimine
Reactant of Route 2
N-Methyl methanimine

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